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molecular formula C14H20ClNO3 B018075 4-(2-Piperidinoethoxy)benzoic acid hydrochloride CAS No. 84449-80-9

4-(2-Piperidinoethoxy)benzoic acid hydrochloride

Cat. No. B018075
M. Wt: 285.76 g/mol
InChI Key: CMVTYSMYHSVDIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05750688

Procedure details

To a 125 mL 3 neck flask with mechanical stirring, condenser, and a heating apparatus consisting of an RTD probe hooked via a temperature controller to a heating mantle, the following were added: 7.61 g methyl 4-hydroxybenzoate, 11.05 g β-chloroethylpiperidine hydrochloride, 16.59 g powdered potassium carbonate, and 60 mL amyl acetate. The mixture was heated in an oil bath under nitrogen to 115° C.-120° C. for 4 hour. HPLC indicated that the reaction was complete. The mixture was then cooled to ambient temperature and 40 mL of deionized water were added to dissolve solids. The aqueous layer was separated and discarded and the water wash was repeated. 5 mL of the organic phase was removed as an analytical standard. 25 mL 8N hydrochloric acid was added to remaining organic phase to extract the intermediate. The layers were separated and the acidified aqueous layers returned to the reaction flasks. The organic phase was discarded. The aqueous phase was heated to 95° C. until HPLC indicated complete hydrolysis of the ester (about 4 hours). The mixtures were cooled to 0° C.-5° C. for 1 hour and filtered. The filter cakes were rinsed with acetone (approx. 25 mL) and dried. Yield -12.61 g (83.6% theoretical).
[Compound]
Name
3
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
7.61 g
Type
reactant
Reaction Step Two
Quantity
11.05 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
reactant
Reaction Step Five
Name
Quantity
40 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8]C)=[O:7])=[CH:4][CH:3]=1.Cl.[Cl:13][CH2:14][CH2:15][N:16]1[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]1.C(=O)([O-])[O-].[K+].[K+].C(OCCCCC)(=O)C>O>[ClH:13].[N:16]1([CH2:15][CH2:14][O:1][C:2]2[CH:11]=[CH:10][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=2)[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]1 |f:1.2,3.4.5,8.9|

Inputs

Step One
Name
3
Quantity
125 mL
Type
reactant
Smiles
Step Two
Name
Quantity
7.61 g
Type
reactant
Smiles
OC1=CC=C(C(=O)OC)C=C1
Step Three
Name
Quantity
11.05 g
Type
reactant
Smiles
Cl.ClCCN1CCCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Five
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)(=O)OCCCCC
Step Six
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the following were added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated in an oil bath under nitrogen to 115° C.-120° C. for 4 hour
Duration
4 h
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve solids
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
WASH
Type
WASH
Details
the water wash
CUSTOM
Type
CUSTOM
Details
5 mL of the organic phase was removed as an analytical standard
ADDITION
Type
ADDITION
Details
25 mL 8N hydrochloric acid was added
EXTRACTION
Type
EXTRACTION
Details
to extract the intermediate
CUSTOM
Type
CUSTOM
Details
The layers were separated
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous phase was heated to 95° C. until HPLC
CUSTOM
Type
CUSTOM
Details
hydrolysis of the ester (about 4 hours)
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixtures were cooled to 0° C.-5° C. for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cakes were rinsed with acetone (approx. 25 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
Cl.N1(CCCCC1)CCOC1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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